2-Cyclopentyl-3,3-dimethylmorpholine
Overview
Description
Cyclopentyl is a cyclic hydrocarbon, meaning that the carbons of the molecule are arranged in the form of a ring . Cycloalkanes, like cyclopentyl, only contain carbon-hydrogen bonds and carbon-carbon single bonds . Dimethylmorpholine is a type of morpholine, which is an organic chemical compound having a six-membered ring with four carbon atoms and one oxygen atom .
Synthesis Analysis
While specific synthesis methods for “2-Cyclopentyl-3,3-dimethylmorpholine” are not available, cycloalkanes can be synthesized through various methods . For instance, cyclopentanecarboxylic acid can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . As for dimethylmorpholine, it has been used in the preparation of microporous material composed of hybrid T2 and T3 supertetrahedral clusters .Scientific Research Applications
Catalysis and Chemical Reactions
A study by Goj and Widenhoefer (2001) explored the catalysis of dimethyl diallylmalonate using a palladium complex, leading to the formation of cyclopentenes. This research provides insights into the mechanistic aspects of cycloisomerization, a process significant in synthetic chemistry.
Stereochemistry and Cycloadditions
The stereochemistry of Diels-Alder reactions involving dimethylmorpholino derivatives was studied by Enders et al. (1994). This work contributes to the understanding of stereocontrolled synthesis in organic chemistry.
Synthesis and Crystallography
Mawad et al. (2010) detailed the synthesis and crystallography of dimethylmorpholine diones and their derivatives, as outlined in their research Mawad et al. (2010). This study aids in expanding knowledge in the field of organic synthesis and crystallography.
NMR Spectroscopy in Organic Chemistry
Dimitrov et al. (1992) investigated the role of an asymmetrical center in the 19F-NMR spectra of F-cyclohexyl ethers and aminoethers, including dimethylmorpholine derivatives. Their findings, presented in Dimitrov et al. (1992), contribute to a better understanding of NMR spectroscopy in organic compounds.
Synthesis of Cyclopropene Derivatives
Franck-Neumann et al. (1989) explored the synthesis of cyclopropene derivatives, including those with morpholine components, as described in Franck-Neumann et al. (1989). This research is significant in the field of synthetic organic chemistry.
Synthesis of Bromophenol Derivatives
Boztaş et al. (2019) synthesized bromophenol derivatives with cyclopropyl moiety, including those containing dimethylmorpholine, as detailed in Boztaş et al. (2019). This study contributes to the field of medicinal chemistry and organic synthesis.
Application in Solar Cells
Wu et al. (2009) investigated the use of carbon dots derived from cyanine dye and polyethylene glycol for improving photoelectric conversion in dye-sensitized solar cells, incorporating dimethylmorpholine derivatives. The study Wu et al. (2009) provides insights into the application of these compounds in renewable energy.
Anticancer Agent Synthesis
Huang et al. (2018) synthesized organometallic gold(III) complexes resembling tetrahydroisoquinoline, containing dimethylmorpholine derivatives, for potential use as anticancer agents. Their research, as outlined in Huang et al. (2018), contributes to the development of new cancer treatments.
Mechanism of Action
Target of Action
The primary targets of “2-Cyclopentyl-3,3-dimethylmorpholine” are likely to be cellular receptors or enzymes that interact with morpholine derivatives. Morpholine and its derivatives are known to have a wide range of biological activities, including antimicrobial, antifungal, and anticancer activities .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways “this compound” affects. Morpholine derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on factors such as its lipophilicity, molecular size, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and the nature of its interactions with these targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of "this compound" .
Biochemical Analysis
Dosage Effects in Animal Models
The effects of 2-Cyclopentyl-3,3-dimethylmorpholine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing specific biochemical reactions or modulating metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular function and metabolic processes. Studies have identified threshold effects, where the compound’s impact shifts from beneficial to harmful, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate these processes It can influence metabolic flux, leading to changes in the levels of specific metabolites For example, it may interact with enzymes involved in the synthesis or degradation of certain molecules, thereby altering their concentrations within the cell
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, influencing processes such as enzyme activity, gene expression, and metabolic pathways .
Properties
IUPAC Name |
2-cyclopentyl-3,3-dimethylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-11(2)10(13-8-7-12-11)9-5-3-4-6-9/h9-10,12H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPAQRRAIHNSEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OCCN1)C2CCCC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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